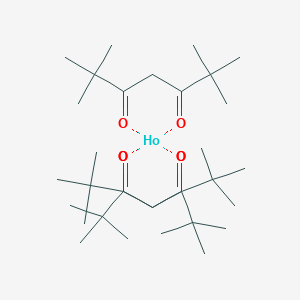

钬;2,2,6,6-四甲基庚烷-3,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

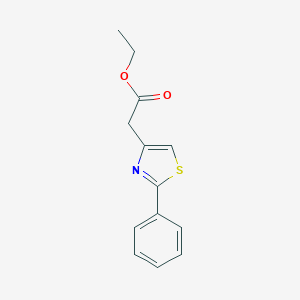

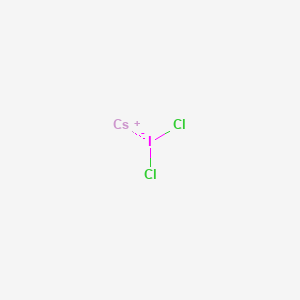

Holmium;2,2,6,6-tetramethylheptane-3,5-dione has been a subject of interest in the synthesis and structural analysis of chemical compounds. Zhuang Yan-Xin conducted a study focusing on the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione using various starting materials and explored the optimal conditions for achieving high yield.Molecular Structure Analysis

The molecular formula of Holmium;2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI Key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a β-diketone compound. Its enol form is stable and can lose a proton under alkaline conditions, resulting in a negative oxygen ion that can coordinate with many metal ions to form stable complexes .Physical and Chemical Properties Analysis

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a clear colorless to slightly yellow liquid . It has a refractive index of 1.459 (lit.) , a boiling point of 72-73 °C/6 mmHg (lit.) , and a density of 0.883 g/mL at 25 °C (lit.) .科学研究应用

合成和结构分析

钬;2,2,6,6-四甲基庚烷-3,5-二酮一直是化学化合物合成和结构分析中关注的主题。庄严新进行了一项研究,重点关注使用各种起始原料合成 2,2,6,6-四甲基庚烷-3,5-二酮,并探索了实现高产率的最佳条件 (庄,2007)。此外,Kaitner 和 Stilinović 研究了三叔丁酰甲烷(该化合物的衍生物)的构象对映异构无序,揭示了有趣的分子堆积和手性性质 (Kaitner & Stilinović,2007)。

化学反应和催化剂

已经发现该化合物可以显着加速乌尔曼二芳基醚合成。Buck 等人发现,它使反应在更温和的条件下发生,耐受广泛的底物 (Buck 等,2002)。

磁性和光学性质

方等人进行了一项研究,探讨了含有钬;2,2,6,6-四甲基庚烷-3,5-二酮的镧系元素配合物的磁性和光学性质。该研究重点介绍了这些配合物的低温磁制冷特性和单分子磁体行为,表明在磁制冷和数据存储中具有潜在应用 (方等,2018)。

薄膜沉积和材料科学

Pugh 等人研究了该化合物在氧化铟薄膜的气溶胶辅助化学气相沉积中的用途。这项研究提供了对薄膜沉积过程和由于前驱体化合物的溶解性而遇到的挑战的见解 (Pugh 等,2011)。此外,Russell 和 Yee 研究了 β-二酮(包括 2,2,6,6-四甲基庚烷-3,5-二酮)的热分解,提供了有关分解途径和产物的宝贵信息 (Russell & Yee,2005)。

配位化学和金属配合物

钬;2,2,6,6-四甲基庚烷-3,5-二酮已用于合成钽 (V) 四 (O,O) 螯合物,展示了钽与该化合物的配位化学。戴维斯等人的研究提供了对这种独特配合物的结构见解 (戴维斯等,2005)。

作用机制

- The oxygen atoms in the carbonyl groups serve as ligands, coordinating with metal centers. These metal complexes play essential roles in catalysis and materials science .

- The β-diketone structure undergoes keto-enol tautomerization, allowing the formation of stable enol forms under basic conditions. These enolates can then react with metal ions to create coordination complexes .

- TMHD’s coordination complexes participate in several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Holmium;2,2,6,6-tetramethylheptane-3,5-dione involves the reaction of holmium chloride with 2,2,6,6-tetramethylheptane-3,5-dione in the presence of a reducing agent.", "Starting Materials": [ "Holmium chloride", "2,2,6,6-tetramethylheptane-3,5-dione", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve holmium chloride in a suitable solvent", "Step 2: Add 2,2,6,6-tetramethylheptane-3,5-dione to the solution", "Step 3: Add the reducing agent to the solution", "Step 4: Heat the solution under reflux for a specific period of time", "Step 5: Cool the solution and filter the precipitate", "Step 6: Wash the precipitate with a suitable solvent", "Step 7: Dry the product under vacuum" ] } | |

CAS 编号 |

15522-73-3 |

分子式 |

C33H57HoO6 |

分子量 |

714.7 g/mol |

IUPAC 名称 |

holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

InChI 键 |

ZZULSBHJXGRKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |

规范 SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)